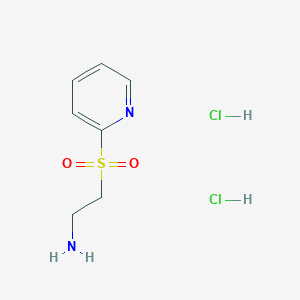
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethyl group and a sulphonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine, followed by sulphonation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or ether, and reagents like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulphonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-oxides, while reduction of the sulphonyl group can produce sulfides .
科学研究应用
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2-Aminoethyl)pyridine: Lacks the sulphonyl group, making it less versatile in certain reactions.
2-(2-Sulphonylethyl)pyridine: Lacks the aminoethyl group, affecting its biological activity.
2-(2-Aminoethyl)benzene sulphonamide: Contains a benzene ring instead of a pyridine ring, altering its chemical properties.
Uniqueness
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride is unique due to the presence of both the aminoethyl and sulphonyl groups on the pyridine ring. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
属性
CAS 编号 |
947662-84-2 |
|---|---|
分子式 |
C7H11ClN2O2S |
分子量 |
222.69 g/mol |
IUPAC 名称 |
2-pyridin-2-ylsulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c8-4-6-12(10,11)7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H |
InChI 键 |
ZLDMOCOJQVRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN.Cl.Cl |
规范 SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


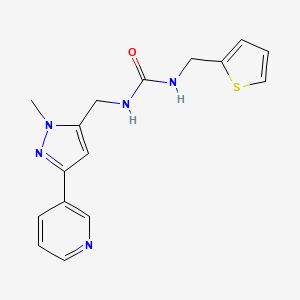

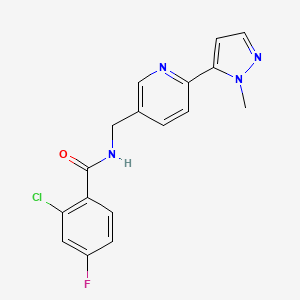
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2599817.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)
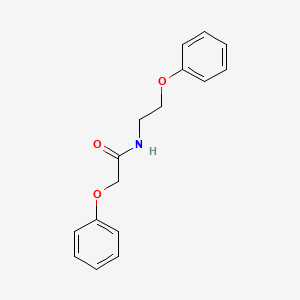
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)
![1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2599824.png)
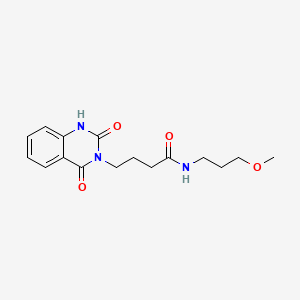

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)
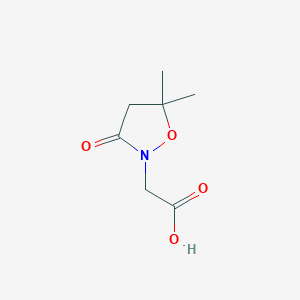
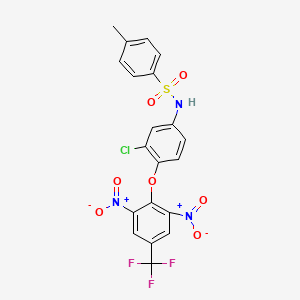
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2599831.png)
